5-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one
Overview
Description
5-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indenones It is characterized by a fused ring system consisting of a cyclopentanone ring and a benzene ring, with a chlorine atom at the 5th position and a methyl group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-chloro-2-methylbenzene with succinic anhydride, followed by cyclization and dehydration to form the desired indenone structure. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride, and is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis and minimize the formation of by-products. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can yield alcohols or hydrocarbons, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of this compound-2-carboxylic acid.
Reduction: Formation of 5-chloro-6-methyl-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of 5-methoxy-6-methyl-2,3-dihydro-1H-inden-1-one or 5-cyano-6-methyl-2,3-dihydro-1H-inden-1-one.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a precursor for biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research has explored its use in the development of anti-inflammatory and anticancer agents, leveraging its unique structural features.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chlorine and methyl groups can influence the compound’s binding affinity and selectivity, affecting its overall biological activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one
- 6-Methyl-2,3-dihydro-1H-inden-1-one
- 5-Chloro-2,3-dihydro-1H-inden-1-one
Uniqueness
5-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one is unique due to the specific positioning of the chlorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct properties in terms of stability, solubility, and interaction with other molecules, making it a valuable target for further research and development.
Properties
IUPAC Name |
5-chloro-6-methyl-2,3-dihydroinden-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c1-6-4-8-7(5-9(6)11)2-3-10(8)12/h4-5H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTVZRXPKPWPAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC2=O)C=C1Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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